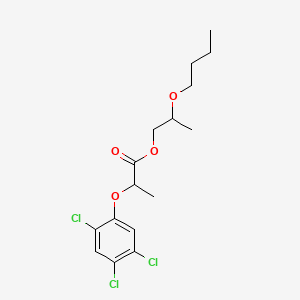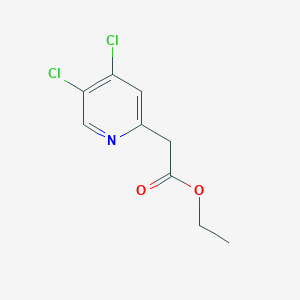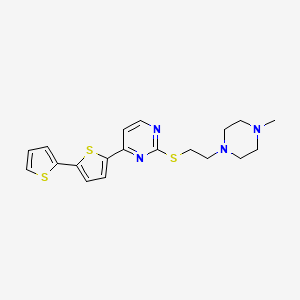
Erdmann's salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Erdmann’s salt, also known as ammonium tetranitratocobaltate(III), is a coordination compound with the formula ( \text{NH}_4[\text{Co}(\text{NO}_2)_4(\text{NH}_3)_2] ). It was first described by Otto Linné Erdmann in 1866. This compound is notable for its vibrant yellow color and its use in various chemical applications, particularly in the crystallization of illicit drugs for identification purposes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Erdmann’s salt can be synthesized through the reaction of cobalt(II) salts with sodium nitrite and ammonium chloride in an aqueous solution. The reaction involves the oxidation of cobalt(II) to cobalt(III) in the presence of ammonia and nitrite ions. The general reaction is as follows:
[ \text{Co}^{2+} + 4\text{NO}_2^- + 2\text{NH}_3 + \text{NH}_4^+ \rightarrow \text{NH}_4[\text{Co}(\text{NO}_2)_4(\text{NH}_3)_2] ]
The reaction mixture is typically heated to facilitate the formation of the complex .
Industrial Production Methods
While Erdmann’s salt is primarily synthesized in laboratory settings for research purposes, industrial production methods would likely involve similar aqueous reactions with careful control of temperature and reactant concentrations to ensure high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Erdmann’s salt undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The cobalt center in Erdmann’s salt can participate in redox reactions, altering its oxidation state.
Substitution Reactions: Ligands in the coordination sphere of cobalt can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with Erdmann’s salt include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. Substitution reactions often involve ligands such as chloride ions or other amines .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of nitrite ligands with chloride ions would yield a different cobalt complex .
Applications De Recherche Scientifique
Erdmann’s salt has several scientific research applications:
Biology: While not directly used in biological systems, its derivatives can be studied for potential biological activity.
Medicine: Erdmann’s salt itself is not used in medicine, but its ability to form stable complexes with various ligands makes it a subject of interest in medicinal chemistry.
Mécanisme D'action
The mechanism by which Erdmann’s salt exerts its effects is primarily through its ability to form stable coordination complexes. The cobalt center can coordinate with various ligands, altering the chemical properties of the resulting complex. This ability to form stable complexes is utilized in crystallization processes and in the synthesis of other coordination compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fischer’s salt: ( \text{K}_3[\text{Co}(\text{NO}_2)_6] )
Jørgensen’s salt: ( \text{NH}_4[\text{Co}(\text{NO}_2)_4(\text{NH}_3)_2] )
Uniqueness
Erdmann’s salt is unique due to its specific ligand arrangement and its historical significance as one of the early cobalt coordination compounds. Its ability to form stable complexes with a variety of ligands makes it particularly useful in crystallographic studies and in the identification of illicit drugs .
Propriétés
Numéro CAS |
14285-97-3 |
|---|---|
Formule moléculaire |
CoH4N6O8-4 |
Poids moléculaire |
275.00 g/mol |
Nom IUPAC |
azanide;cobalt(2+);tetranitrite |
InChI |
InChI=1S/Co.4HNO2.2H2N/c;4*2-1-3;;/h;4*(H,2,3);2*1H2/q+2;;;;;2*-1/p-4 |
Clé InChI |
TWALRKRJQBCJOW-UHFFFAOYSA-J |
SMILES canonique |
[NH2-].[NH2-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[Co+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Chlorobenzyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B14163474.png)

![3-[(butylamino)methyl]-7-methylquinolin-2(1H)-one](/img/structure/B14163481.png)

![N-[3-(dimethylamino)propyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B14163499.png)
![2-Chloro-6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B14163504.png)
![2-Hydroxy-3-[(3-hydroxy-1,4-dioxo-2-naphthyl)-phenyl-methyl]naphthalene-1,4-dione](/img/structure/B14163512.png)

![2-[[3-(4-propan-2-yloxyphenyl)propanoylamino]carbamoyl]benzoic Acid](/img/structure/B14163521.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(1-methyl-1H-pyrazol-4-yl)-](/img/structure/B14163522.png)
![1-[2-[(2-Amino-5-carbamoyloxy-3,4-dihydroxypentanoyl)amino]-2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]-3-ethenylazetidine-2-carboxylic acid](/img/structure/B14163533.png)
![(3aR,3bS,5aS,6S,8aS,8bR)-6-hydroxy-3a,5a,6-trimethyl-3,3b,4,5,7,8,8a,8b,9,10-decahydroindeno[5,4-e]inden-2-one](/img/structure/B14163536.png)

![[4-(4-Chlorophenyl)butan-2-ylideneamino]urea](/img/structure/B14163556.png)
